Cas no 1261895-79-7 (2-Cyano-4-(thiophen-3-YL)phenol)

2-Cyano-4-(thiophen-3-yl)phenol is a specialized organic compound featuring a phenol core substituted with a cyano group at the 2-position and a thiophene moiety at the 4-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The presence of both electron-withdrawing (cyano) and electron-donating (thiophene) groups enhances its utility as a building block for designing conjugated systems, such as organic semiconductors or ligands for metal coordination. Its well-defined reactivity profile allows for precise functionalization, supporting advancements in optoelectronic materials and pharmaceutical intermediates. The compound’s stability and solubility in common organic solvents further facilitate its handling in laboratory settings.
2-Cyano-4-(thiophen-3-YL)phenol structure
1261895-79-7 structure
Product Name:2-Cyano-4-(thiophen-3-YL)phenol
CAS No:1261895-79-7
MF:C11H7NOS
MW:201.244381189346
MDL:MFCD18314136
CID:2761900
PubChem ID:53219813
Update Time:2025-05-23

2-Cyano-4-(thiophen-3-YL)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-4-(thiophen-3-yl)phenol, 95%
    • AKOS017556997
    • MFCD18314136
    • 2-Hydroxy-5-(thiophen-3-yl)benzonitrile
    • 2-CYANO-4-(THIOPHEN-3-YL)PHENOL
    • 1261895-79-7
    • DTXSID80684605
    • 2-Cyano-4-(thiophen-3-YL)phenol
    • MDL: MFCD18314136
    • Inchi: 1S/C11H7NOS/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-5,7,13H
    • InChI Key: SSZFWEXAVOTWIG-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC(=C(C#N)C=1)O

Computed Properties

  • Exact Mass: 201.02483502Da
  • Monoisotopic Mass: 201.02483502Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.3Ų

2-Cyano-4-(thiophen-3-YL)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320175-5 g
2-Cyano-4-(thiophen-3-yl)phenol, 95%; .
1261895-79-7 95%
5g
€1159.00 2023-04-26
abcr
AB320175-5g
2-Cyano-4-(thiophen-3-yl)phenol, 95%; .
1261895-79-7 95%
5g
€1159.00 2025-03-19

2-Cyano-4-(thiophen-3-YL)phenol Suppliers

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(CAS:1261895-79-7)
Order Number:A1169985
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:15
Price ($):687.0
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Additional information on 2-Cyano-4-(thiophen-3-YL)phenol

Comprehensive Overview of 2-Cyano-4-(thiophen-3-YL)phenol (CAS No. 1261895-79-7): Properties, Applications, and Industry Insights

2-Cyano-4-(thiophen-3-YL)phenol (CAS 1261895-79-7) is a specialized organic compound gaining traction in pharmaceutical and material science research due to its unique molecular structure. This cyanophenol derivative combines a phenol core with a thiophene heterocycle and a cyano functional group, offering versatile reactivity for synthetic applications. Recent patent filings indicate its growing role as a key intermediate in OLED materials and bioactive molecule development.

The compound's electron-withdrawing cyano group and π-conjugated thiophene system make it particularly valuable for designing organic semiconductors. Researchers are exploring its potential in flexible electronics and sensor technologies, aligning with current market demands for sustainable materials. Analytical studies confirm its thermal stability up to 240°C, a critical factor for high-performance material applications.

In pharmaceutical contexts, 2-Cyano-4-(thiophen-3-YL)phenol serves as a privileged scaffold for kinase inhibitor development. Its hydrogen-bonding capacity and lipophilic efficiency parameters meet modern drug design criteria. Computational modeling suggests promising molecular docking characteristics with several disease targets, though clinical applications remain in preclinical stages.

Synthetic methodologies for CAS 1261895-79-7 typically involve palladium-catalyzed cross-coupling between thiophene halides and cyanophenol precursors. Recent process optimization has achieved 85-92% yields in laboratory-scale production. The compound's purification protocol requires careful control due to its moderate polarity and tendency for π-stacking.

Environmental and safety assessments show 2-Cyano-4-(thiophen-3-YL)phenol exhibits low aquatic toxicity (EC50 >100 mg/L) and favorable biodegradation profiles. These characteristics support its inclusion in green chemistry initiatives, particularly for sustainable electronics manufacturing. Proper handling requires standard organic laboratory precautions.

Market analysis reveals growing demand for thiophene-containing compounds, with the global specialty chemicals market projected to reach $1.2 trillion by 2027. CAS 1261895-79-7 occupies a niche position in this landscape, particularly for researchers developing next-generation optoelectronic materials and targeted therapeutics.

Quality specifications for research-grade material typically require >98% HPLC purity with stringent control of heavy metal residues. Advanced characterization techniques including NMR spectroscopy and mass spectrometry are essential for confirming structural integrity. The compound's UV-Vis absorption spectrum shows characteristic peaks at 275 nm and 320 nm.

Emerging applications explore its use in metal-organic frameworks (MOFs) for gas storage and in photocatalytic systems. The compound's dual functionality allows coordination with transition metals while maintaining organic semiconductor properties. Such multifunctionality addresses current research priorities in energy storage solutions and environmental remediation technologies.

Storage recommendations suggest amber glass containers under inert atmosphere at 2-8°C for long-term stability. The crystalline form demonstrates excellent shelf life (>24 months) when protected from moisture and light. Solubility data indicates optimal dissolution in polar aprotic solvents such as DMF and acetonitrile.

Future research directions may explore structure-activity relationships of derivatives and scale-up challenges for industrial production. The compound's structure-property balance makes it a compelling case study for molecular design principles in both materials science and medicinal chemistry domains.

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Amadis Chemical Company Limited
(CAS:1261895-79-7)
A1169985
Purity:99%
Quantity:5g
Price ($):687.0
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